1,1'-[Methylenebis(oxymethylene)]bis(2-methylbenzene)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxymethylene)]bis(2-methylbenzene) typically involves the reaction of 2-methylbenzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking two benzene rings via oxymethylene groups. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Common solvents include toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenebis(oxymethylene)]bis(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxymethylene groups to methylene groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methylene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-[Methylenebis(oxymethylene)]bis(2-methylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1,1’-[Methylenebis(oxymethylene)]bis(2-methylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The oxymethylene groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar structure but lacks the methyl groups on the benzene rings.
Benzene, 1,1’-methylenebis[2-methyl-: Similar structure but with different substituents on the benzene rings.
Propane, 1,1’-[methylenebis(oxy)]bis[2-methyl-: Similar structure but with different alkyl groups.
Uniqueness
1,1’-[Methylenebis(oxymethylene)]bis(2-methylbenzene) is unique due to the presence of both methylene and oxymethylene groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61867-70-7 |
---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-methyl-2-[(2-methylphenyl)methoxymethoxymethyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-14-7-3-5-9-16(14)11-18-13-19-12-17-10-6-4-8-15(17)2/h3-10H,11-13H2,1-2H3 |
InChI Key |
JPRLOSPXEQLQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COCOCC2=CC=CC=C2C |
Origin of Product |
United States |
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